molecular formula C16H19NO5 B2652744 Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1328316-15-9

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Cat. No.: B2652744
CAS No.: 1328316-15-9
M. Wt: 305.33
InChI Key: DABMJUGTQPQXLR-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole moiety fused with a spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of benzo[d][1,3]dioxole carbaldehyde with appropriate amines and other reagents under controlled conditions. The reaction often employs catalysts such as palladium in a C-N cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to tubulin, disrupting microtubule assembly and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[d][1,3]dioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c18-15(12-2-3-13-14(10-12)20-11-19-13)17-6-4-16(5-7-17)21-8-1-9-22-16/h2-3,10H,1,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABMJUGTQPQXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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